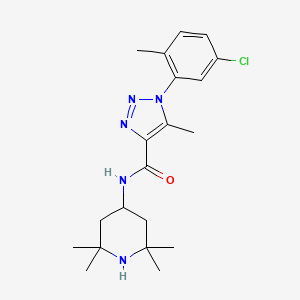![molecular formula C19H23NO3 B5129758 N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E has been the subject of scientific research due to its potential therapeutic applications and its ability to induce altered states of consciousness.
Mechanism of Action
The exact mechanism of action of 2C-E is not fully understood. However, it is believed to exert its effects by modulating the activity of serotonin and other neurotransmitters in the brain. It has been shown to increase the release of serotonin and dopamine, which may contribute to its psychedelic effects.
Biochemical and Physiological Effects:
2C-E has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also produces visual and auditory hallucinations, altered perception of time, and changes in thought processes and emotions.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-E in lab experiments is its high potency, which allows for precise dosing and control over the experimental conditions. However, its potential for inducing intense psychedelic effects may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 2C-E. One area of interest is its potential therapeutic applications for psychiatric disorders. Further research is needed to determine the safety and efficacy of using 2C-E in clinical settings. Additionally, more studies are needed to elucidate the exact mechanism of action of 2C-E and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 2C-E involves the condensation of 2,5-dimethoxyphenethylamine and 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
2C-E has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 2C-E a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(17-13-16(22-2)10-11-18(17)23-3)20-19(21)12-9-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMOZEJSLGIJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)
![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)
![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)


